(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride

Physicochemical Properties Salt Selection Preformulation

(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride is a benzofuran-derived primary amine hydrochloride salt (C₁₀H₁₂ClNO, MW 197.66). Its structure features a 3-methylbenzofuran core with a methanamine group at the 2-position, placing it among substituted benzofuran-2-ylmethanamine building blocks.

Molecular Formula C10H12ClNO
Molecular Weight 197.66
CAS No. 2344681-06-5
Cat. No. B2585168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride
CAS2344681-06-5
Molecular FormulaC10H12ClNO
Molecular Weight197.66
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)CN.Cl
InChIInChI=1S/C10H11NO.ClH/c1-7-8-4-2-3-5-9(8)12-10(7)6-11;/h2-5H,6,11H2,1H3;1H
InChIKeyBRTZZGSWCLZCBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

An Introduction to 3-Methyl-1-benzofuran-2-yl)methanamine Hydrochloride (CAS 2344681-06-5) as a Research Chemical


(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride is a benzofuran-derived primary amine hydrochloride salt (C₁₀H₁₂ClNO, MW 197.66) . Its structure features a 3-methylbenzofuran core with a methanamine group at the 2-position, placing it among substituted benzofuran-2-ylmethanamine building blocks. The compound is supplied as a powder with typical purity ≥95% and recommended storage at 4 °C . It serves as a synthetic intermediate for further functionalized benzofuran derivatives, including N-alkylated analogs used in medicinal chemistry programs [1].

The Risks of Substituting In-Class Benzofuran Methanamine Analogs for 3-Methyl-1-benzofuran-2-yl)methanamine Hydrochloride


Benzofuran-2-ylmethanamine analogs differ materially in their substitution pattern, salt form, and physicochemical profile, all of which directly influence reactivity, solubility, and downstream synthetic utility. The presence of the 3-methyl group alters the electron density of the benzofuran ring, affecting both the pKa of the amine and the logP, while the hydrochloride salt form provides a stable, crystalline solid that is more convenient to handle and weigh than the corresponding free base . Replacing the 3-methyl analog with the unsubstituted benzofuran-2-ylmethanamine or its free base without accounting for these differences can lead to inconsistent reaction yields, altered pharmacokinetic properties of final compounds, and poor reproducibility in biological assays [1].

Product-Specific Quantitative Evidence Guide for 3-Methyl-1-benzofuran-2-yl)methanamine Hydrochloride


Hydrochloride Salt Form Ensures a Crystalline Solid vs. the Free Base Liquid/Oil for Easier Handling

The hydrochloride salt of (3-methylbenzofuran-2-yl)methanamine is a crystalline powder at room temperature, whereas the free base (CAS 3782-23-8) is typically an oil or low-melting solid based on its predicted boiling point of 281.4 °C, making accurate weighing and transfer more challenging . The salt form also provides enhanced storage stability, with a recommended storage temperature of 4 °C, compared to the free base which requires protection from light and storage at 2–8 °C to prevent degradation .

Physicochemical Properties Salt Selection Preformulation

3-Methyl Substitution Increases Lipophilicity (LogP 2.10) Relative to Unsubstituted Benzofuran-2-ylmethanamine (LogP 1.54)

The 3-methyl substituent on the benzofuran ring raises the logP of the free base by approximately 0.56 log units compared to the unsubstituted analog (2-(aminomethyl)benzofuran, CAS 37798-05-3), based on predicted and experimentally derived logP values [1]. This moderate increase in lipophilicity can improve passive membrane permeability and CNS penetration potential in derived compounds, while still maintaining adequate aqueous solubility through salt formation .

Lipophilicity SAR Membrane Permeability

Elevated pKa (9.16) of the 3-Methyl Derivative Enables Selective Protonation in Biological Buffers vs. Unsubstituted Analog (pKa 9.12)

The predicted pKa of the conjugate acid of (3-methylbenzofuran-2-yl)methanamine is 9.16, slightly higher than that of benzofuran-2-ylmethanamine (pKa 9.12) . This small difference, attributed to the electron-donating effect of the 3-methyl group, means that at physiological pH 7.4, both amines are >99% protonated, but the 3-methyl analog retains a marginally higher fraction of the neutral, membrane-permeable species under mildly basic conditions, potentially affecting tissue distribution and receptor binding kinetics .

Ionization State pKa Drug Design

Direct Utility as a Precursor to FabI Inhibitors: Spiro-naphthyridinone Piperidines

While the N-methyl derivative (CAS 92367-50-5) is the direct reagent cited for spiro-naphthyridinone piperidine synthesis targeting Staphylococcus aureus and Escherichia coli FabI [1], the 3-methylbenzofuran-2-yl)methanamine core is the essential scaffold from which the active inhibitor is built. The hydrochloride salt offers a convenient, storable form of this core for laboratories initiating SAR programs around FabI inhibition, avoiding the need to handle the oily free base and enabling direct use in reductive amination or alkylation steps to access the N-alkyl series .

Antibacterial FabI Inhibitor Synthetic Intermediate

Optimal Application Scenarios for 3-Methyl-1-benzofuran-2-yl)methanamine Hydrochloride


Medicinal Chemistry: Synthesis of N-Substituted Benzofuran-2-ylmethanamine Libraries for FabI Inhibitor Discovery

The hydrochloride salt can be directly dissolved in polar aprotic solvents (e.g., DMF, DMSO) and subjected to reductive amination or alkylation with diverse aldehydes or halides to generate focused libraries of N-alkylated analogs. Such libraries can be screened against S. aureus and E. coli FabI, building on the known sub-nanomolar activity of spiro-naphthyridinone piperidines derived from this scaffold [1].

Bioconjugation and Chemical Probe Development

The primary amine handle allows facile conjugation to fluorophores, biotin, or solid supports via amide bond formation or reductive amination. The crystalline salt ensures accurate stoichiometric addition, critical for reproducible probe loading. The moderate logP (2.10) of the free base suggests that conjugates will retain sufficient hydrophobicity for cell permeability studies .

Analytical Reference Standard for Benzofuran Impurity Profiling

Given the well-defined physical form and high purity (≥95%), the hydrochloride salt can serve as a reference standard in HPLC and LC-MS methods for quantifying benzofuran-related impurities in pharmaceutical process development, particularly for projects involving benzofuran-containing APIs such as dronedarone or amiodarone .

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